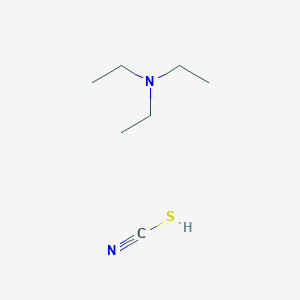
N,N-diethylethanamine; thiocyanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine; thiocyanic acid is a compound formed by the combination of N,N-diethylethanamine and thiocyanic acid in a 1:1 ratio. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine; thiocyanic acid typically involves the reaction of N,N-diethylethanamine with thiocyanic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine; thiocyanic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines and thiocyanates.
Substitution: The compound can undergo substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, thiocyanates, and substituted derivatives of N,N-diethylethanamine .
Scientific Research Applications
N,N-diethylethanamine; thiocyanic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N,N-diethylethanamine; thiocyanic acid exerts its effects involves the interaction of its functional groups with molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions, while the N,N-diethylethanamine moiety can interact with biological molecules through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethylethanamine; thiocyanic acid include:
Triethylamine: A tertiary amine with similar chemical properties but without the thiocyanate group.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Thiocyanic acid: The parent compound of the thiocyanate group
Uniqueness
This compound is unique due to the presence of both the N,N-diethylethanamine and thiocyanate groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
32061-78-2 |
|---|---|
Molecular Formula |
C7H16N2S |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
N,N-diethylethanamine;thiocyanic acid |
InChI |
InChI=1S/C6H15N.CHNS/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;3H |
InChI Key |
QLHCYPWYDGVVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















